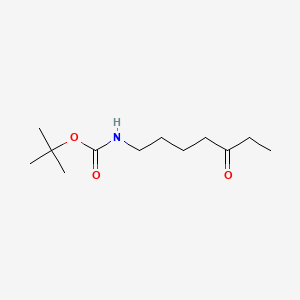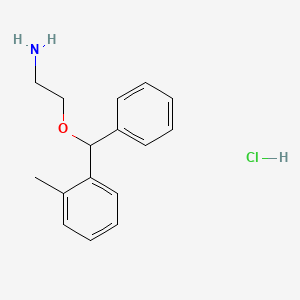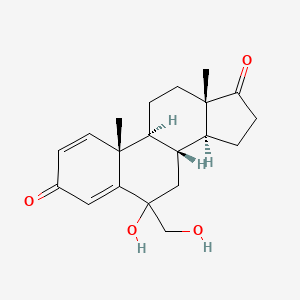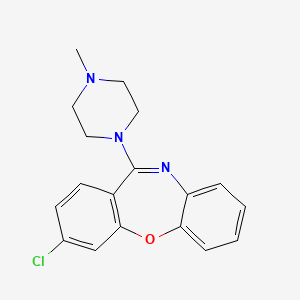
Dimethyl Chlorothiophosphate-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl Chlorothiophosphate-D6, also known as O, O -Dimethyl phosphorochloridothioate , is a chemical that is used as an intermediate in the manufacture of pesticides and plasticisers . It is an organophosphate with sulfur and chlorine also bonded to the central phosphorus atom .
Molecular Structure Analysis
The molecular formula of Dimethyl Chlorothiophosphate-D6 is C2H6ClO2PS . Its molar mass is 160.55 g·mol −1 . The structure of the compound includes sulfur and chlorine atoms bonded to the central phosphorus atom .Chemical Reactions Analysis
Organothiophosphates, such as Dimethyl Chlorothiophosphate-D6, are susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .Physical And Chemical Properties Analysis
Dimethyl Chlorothiophosphate-D6 is a colorless to light amber liquid . It does not react rapidly with air or water . When heated, it emits very toxic fumes of chlorine-containing compounds, phosphorus oxides, and sulfur oxides .Scientific Research Applications
1. Analytical Method Development
Dimethyl Chlorothiophosphate-D6 is used in analytical chemistry as an internal standard for the detection of organophosphate pesticides. Tarbah et al. (2004) developed a gas chromatographic-mass spectrometric method using deuterated DMP-d6 for determining dimethyl phosphate in biological material. This method proved effective even in long-term stored samples, highlighting the stability and utility of Dimethyl Chlorothiophosphate-D6 in toxicological analysis (Tarbah et al., 2004).
2. Flame Retardancy in Lithium-Ion Batteries
In materials science, Dimethyl Chlorothiophosphate-D6 has been explored as a flame retardant additive. Xiang et al. (2007) investigated Dimethyl methylphosphonate (DMMP) as a flame retardant additive for lithium-ion battery electrolytes. Their research indicated that DMMP, a compound closely related to Dimethyl Chlorothiophosphate-D6, significantly reduced the flammability of the electrolyte, pointing towards potential applications in enhancing battery safety (Xiang et al., 2007).
3. Pesticide Exposure and Health Monitoring
In public health and occupational safety, monitoring exposure to organophosphorus insecticides is crucial. Aprea et al. (1994) utilized assays of urinary dimethylated alkylphosphates, such as Dimethyl Chlorothiophosphate-D6, to monitor exposure to chlorpyrifos-methyl and azinphosmethyl in workers. This research underscores the role of such compounds in assessing the impact of pesticide exposure on human health (Aprea et al., 1994).
4. Environmental Degradation Studies
Dimethyl Chlorothiophosphate-D6 is also relevant in environmental science for studying the degradation of pesticides. Zhang et al. (2021) reviewed various methods for degrading Dichlorvos, an organophosphorus insecticide. Their research discusses the significance of studying the degradation pathways and metabolites of such compounds for environmental remediation (Zhang et al., 2021).
5. Research in Chemical Kinetics
In the field of chemical kinetics, the reaction mechanisms of compounds like Dimethyl Chlorothiophosphate-D6 are studied. Hoque et al. (2007) investigated the kinetics of aryl phenyl chlorothiophosphates with anilines, providing insights into the reaction mechanisms and isotope effects in such systems. This research contributes to a deeper understanding of the chemical behavior of chlorothiophosphates (Hoque et al., 2007).
Safety and Hazards
This material is a strong irritant to the eyes, skin, and mucous membranes . It may burn but does not ignite readily . It may ignite combustibles (wood, paper, oil, etc.) . It is classified as a poison and corrosive . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .
properties
CAS RN |
19262-97-6 |
|---|---|
Product Name |
Dimethyl Chlorothiophosphate-D6 |
Molecular Formula |
C2H6ClO2PS |
Molecular Weight |
166.588 |
IUPAC Name |
chloro-sulfanylidene-bis(trideuteriomethoxy)-$l^{5} |
InChI |
InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3/i1D3,2D3 |
InChI Key |
XFBJRFNXPUCPKU-WFGJKAKNSA-N |
SMILES |
COP(=S)(OC)Cl |
synonyms |
Phosphorochloridothioic Acid O,O-Dimethyl Ester-D6; _x000B_Methyl Phosphorochloridothioate-D6 ((MeO)2ClPS) (6CI,7CI); Chlorodimethoxyphosphine Sulfide-D6; Dimethoxy Thiophosphonyl Chloride-D6; Dimethyl Chlorophosphorothioate-D6; Dimethyl Chlorothionophosph |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)



![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)



![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)


![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)